molecular formula C7H6FNO4S B13413837 1-Fluoro-3-methylsulfonyl-5-nitro-benzene

1-Fluoro-3-methylsulfonyl-5-nitro-benzene

Cat. No.: B13413837
M. Wt: 219.19 g/mol
InChI Key: ULFWKDXMSAWUGW-UHFFFAOYSA-N
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Description

1-Fluoro-3-methylsulfonyl-5-nitro-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-3-methylsulfonyl-5-nitro-benzene can be synthesized through a multi-step process involving nitration, sulfonation, and fluorination reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts . The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid . Finally, the fluorination step can be achieved using reagents such as hydrogen fluoride or fluorine gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-methylsulfonyl-5-nitro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic aromatic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-3-methylsulfonyl-5-nitro-benzene is unique due to the presence of all three functional groups (fluorine, methylsulfonyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-fluoro-3-methylsulfonyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFWKDXMSAWUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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